3-(Dimethylamino)butan-2-one

Description

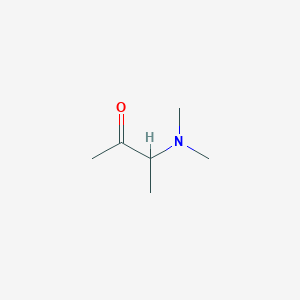

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(6(2)8)7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNVERJNPLQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310961 | |

| Record name | NSC234702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10524-60-4 | |

| Record name | NSC234702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC234702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-(Dimethylamino)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Dimethylamino)butan-2-one, a significant β-aminoketone. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS No: 10524-60-4) is a member of the aminoketone class of organic compounds, characterized by the presence of both a ketone and a tertiary amine functional group.[1] This dual functionality makes it a versatile building block in the synthesis of more complex molecules and a compound of interest in medicinal chemistry.[1] Aminoketones, particularly β-aminoketones, are integral structural motifs in numerous natural products, bioactive molecules, and pharmaceutical agents.[1] Their ability to participate in a wide array of chemical transformations has garnered significant attention from the scientific community.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |

| CAS Number | 10524-60-4 | [1] |

| Molecular Formula | C6H13NO | [2] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | QTUNVERJNPLQGR-UHFFFAOYSA-N | [1] |

Reactivity and Reaction Pathways

The chemical behavior of this compound is governed by the interplay of its ketone and tertiary amine functional groups.[1]

-

Influence of the Dimethylamino Group: The electron-donating dimethylamino group at the C3 position influences the electrophilicity of the carbonyl carbon through an inductive effect.[1] The basic nature of the tertiary amine allows for protonation under acidic conditions, forming an ammonium salt.[1]

-

Reduction Reactions: The ketone functional group can be readily reduced to a secondary alcohol, 3-(Dimethylamino)butan-2-ol.[1] This is a standard transformation in organic chemistry.[1]

-

Reducing Agent: Sodium borohydride (NaBH₄) is a common and selective reagent for this purpose, typically used in alcoholic solvents.[1]

-

-

Oxidation Reactions: While ketones are generally resistant to mild oxidation, the tertiary amine group is susceptible to oxidation.[1] Strong oxidizing agents can convert the tertiary amine to a tertiary amine N-oxide.[1] Oxidation of the ketone moiety would require harsh conditions, leading to the cleavage of the carbon-carbon backbone and producing a mixture of carboxylic acids.[1]

Caption: Key reactions of this compound.

Experimental Protocols

Several laboratory-scale synthetic routes have been established for this compound.[1]

-

Mannich Reaction: This is a well-established method for synthesizing β-amino ketones. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In a typical Mannich reaction for this compound, butan-2-one would react with formaldehyde and dimethylamine.

-

Iminium Ion Formation: Dimethylamine performs a nucleophilic addition to the formaldehyde carbonyl group to form an iminium ion intermediate.[1]

-

Enol/Enolate Formation: Butan-2-one forms an enol or enolate under the reaction conditions.

-

Nucleophilic Attack: The enol/enolate attacks the iminium ion.

-

Final Product: Following the reaction, the desired this compound is obtained.

-

-

Reductive Amination: This method involves the reaction of butan-2-one with dimethylamine to form an intermediate iminium ion or enamine, which is then reduced.[1]

-

Nucleophilic Substitution: An alternative approach uses a butan-2-one molecule that has been pre-functionalized with a leaving group at the alpha-position, such as 3-bromobutan-2-one.[1] Dimethylamine can then displace the leaving group via nucleophilic substitution.[1]

Caption: Synthetic pathways for this compound.

The analysis and characterization of this compound and related compounds can be performed using standard analytical techniques. For instance, a reverse-phase HPLC method can be employed for the analysis of the related compound 4-Dimethylamino-3-methyl-2-butanone.[4]

-

Method: Reverse Phase (RP) HPLC.[4]

-

Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[4]

-

Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]

Applications in Research and Industry

This compound serves as a valuable intermediate in various fields:

-

Organic Synthesis: It is a key building block for the synthesis of more complex organic molecules.[1]

-

Industrial Chemistry: It finds application in the production of fine chemicals and specialty materials.[1]

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the search results, general precautions for handling aminoketones and related butanone derivatives should be followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding contact with skin and eyes.[5][6] Butanone derivatives are often flammable and should be kept away from ignition sources.[7][8] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | 10524-60-4 | Benchchem [benchchem.com]

- 2. This compound | C6H13NO | CID 314812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-4-(Dimethylamino)-3-buten-2-one 97 2802-08-6 [sigmaaldrich.com]

- 4. 4-Dimethylamino-3-methyl-2-butanone | SIELC Technologies [sielc.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. sdfine.com [sdfine.com]

An In-depth Technical Guide to 3-(Dimethylamino)butan-2-one: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 3-(Dimethylamino)butan-2-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of β-amino ketones. This guide includes a detailed summary of its known properties, a step-by-step experimental protocol for its synthesis via the Mannich reaction, and visualizations of its molecular structure and synthetic pathway. While specific biological activity and signaling pathway interactions for this compound are not extensively documented in publicly available literature, this guide also discusses the known biological activities of the broader class of β-amino ketones to provide a contextual framework for future research.

Molecular Structure and Chemical Properties

This compound is a β-amino ketone with the chemical formula C₆H₁₃NO. Its structure features a butane backbone with a ketone functional group at the second carbon and a dimethylamino group at the third carbon. This combination of a ketone and a tertiary amine dictates its chemical reactivity and physical properties.

The presence of both a carbonyl group and a tertiary amine makes this compound a versatile molecule in organic synthesis. The ketone can undergo nucleophilic addition and condensation reactions, while the lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic properties and allows for N-alkylation and salt formation.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [1] |

| CAS Number | 10524-60-4 |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(=O)C)N(C)C |

| InChI Key | QTUNVERJNPLQGR-UHFFFAOYSA-N |

| Boiling Point | Not available |

| Density | Not available |

| pKa (Conjugate Acid) | Not available |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (butanone), formaldehyde, and a secondary amine (dimethylamine).

Experimental Protocol: Mannich Reaction

This protocol is a generalized procedure based on established methods for the synthesis of β-amino ketones.

Materials:

-

Butan-2-one (Methyl ethyl ketone)

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of butan-2-one, dimethylamine hydrochloride, and paraformaldehyde.

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium hydroxide until it is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow for Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity of β-Amino Ketones

While specific studies on the biological activity of this compound are limited, the broader class of β-amino ketones has been extensively investigated and shown to possess a wide range of pharmacological properties. These compounds are recognized as important pharmacophores in drug discovery.

Known biological activities of β-amino ketones include:

-

Anticancer: Some β-amino ketones have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial: This class of compounds has shown activity against a spectrum of bacteria and fungi.

-

Anti-inflammatory: Certain derivatives have been found to exhibit anti-inflammatory properties.

-

Analgesic: Some β-amino ketones have been investigated for their pain-relieving effects.

-

CNS Activity: Various central nervous system activities, including anticonvulsant and antidepressant effects, have been reported for some members of this family.

The diverse biological activities of β-amino ketones make them attractive scaffolds for the development of new therapeutic agents.[2] The specific activity of this compound would need to be determined through dedicated biological screening and in vitro/in vivo studies.

Potential Signaling Pathway Interactions

Given the structural similarity of this compound to other biologically active small molecules, it is plausible that it could interact with various cellular signaling pathways. However, without experimental data, any proposed interactions remain speculative. Researchers investigating this molecule could consider screening it against common drug targets and pathways, such as:

-

Kinase signaling pathways: Many small molecule drugs target protein kinases involved in cell proliferation and survival.

-

G-protein coupled receptors (GPCRs): A large family of receptors that are common targets for a wide range of therapeutics.

-

Ion channels: Important targets for drugs affecting the nervous system and cardiovascular system.

Further research is required to elucidate any specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a synthetically accessible β-amino ketone with potential for further investigation in medicinal chemistry and drug development. This guide has provided a summary of its known chemical properties and a general protocol for its synthesis. The diverse biological activities reported for the broader class of β-amino ketones suggest that this compound may also possess interesting pharmacological properties. Future research should focus on the detailed biological evaluation of this compound and the elucidation of its mechanism of action at the molecular level. The lack of extensive public data on its specific biological effects and spectroscopic characteristics highlights an opportunity for novel research in this area.

References

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)butan-2-one and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(dimethylamino)butan-2-one, a versatile β-aminoketone intermediate in organic synthesis. This document details the core precursors, reaction mechanisms, and experimental protocols for the most viable synthetic pathways. All quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using process diagrams.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both a ketone and a tertiary amine, allows for a variety of chemical transformations. This guide explores the three principal methods for its synthesis: the Mannich reaction, nucleophilic substitution, and reductive amination.

Synthetic Pathways and Precursors

The synthesis of this compound can be approached through several strategic disconnections, leading to different sets of commercially available or readily synthesizable precursors.

Mannich Reaction

The Mannich reaction is a classic and highly effective method for the synthesis of β-aminoketones.[1][2] This one-pot, three-component condensation reaction involves an active hydrogen compound (butan-2-one), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine), typically in the form of its hydrochloride salt.[1]

Core Precursors:

-

Butan-2-one

-

Formaldehyde

-

Dimethylamine Hydrochloride

The reaction proceeds through the formation of an Eschenmoser's salt intermediate (a dimethylaminomethylium salt) from formaldehyde and dimethylamine. This electrophilic species is then attacked by the enol form of butan-2-one to yield the final product.

Nucleophilic Substitution

This two-step approach involves the initial preparation of a butan-2-one derivative with a good leaving group at the 3-position, followed by nucleophilic substitution with dimethylamine. The most common precursor for this route is 3-halobutan-2-one.

Core Precursors:

-

3-Bromobutan-2-one or 3-Chlorobutan-2-one

-

Dimethylamine

The synthesis of the halogenated precursor typically involves the α-halogenation of butan-2-one using a suitable halogenating agent.

Reductive Amination

Reductive amination offers an alternative route, although it may require more specialized precursors.[3] A potential pathway involves the reductive amination of a dicarbonyl compound or the methylation of a primary or secondary aminoketone. A plausible precursor for this route is 3-aminobutan-2-one, which can be subsequently methylated.

Core Precursors:

-

3-Aminobutan-2-one

-

Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate)

The synthesis of 3-aminobutan-2-one can be achieved from precursors like 4-hydroxybutan-2-one through enzymatic or chemical amination.

Data Presentation of Precursors

The following tables summarize the key physical and chemical properties of the primary precursors for the synthesis of this compound.

Table 1: Properties of Carbonyl and Amine Precursors

| Precursor | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Butan-2-one | C₄H₈O | 72.11 | 79.6 | 0.805 |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | -19 | 0.815 |

| Dimethylamine HCl | C₂H₈ClN | 81.54 | 171 | 1.16 |

| Dimethylamine (40% aq. soln.) | C₂H₇N | 45.08 | 7 | 0.680 |

Table 2: Properties of Halogenated Precursors

| Precursor | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Bromobutan-2-one | C₄H₇BrO | 151.00 | 145-147 | 1.416 |

| 3-Chlorobutan-2-one | C₄H₇ClO | 106.55 | 114-117 | 1.055 |

Table 3: Properties of Aminated Precursors

| Precursor | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3-Aminobutan-2-one | C₄H₉NO | 87.12 | 145-150 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the Mannich reaction and nucleophilic substitution. These protocols are based on established procedures for similar compounds and may require optimization for specific laboratory conditions.

Mannich Reaction Protocol (Adapted)

This protocol is adapted from the synthesis of similar β-aminoketones.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (2.0 eq), a 37% aqueous solution of formaldehyde (1.0 eq), and a 40% aqueous solution of dimethylamine (1.1 eq) in a suitable solvent such as ethanol or DMSO.[4]

-

Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 60-75%

Nucleophilic Substitution Protocol

This protocol outlines the synthesis via a halogenated intermediate.

Step 1: Synthesis of 3-Chlorobutan-2-one

-

In a three-necked flask equipped with a stirrer, condenser, and a dropping funnel, place butan-2-one (1.0 eq) and a catalytic amount of hydrochloric acid.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise while maintaining the temperature at 35-40 °C.

-

After the addition is complete, heat the mixture to reflux for 5 hours.

-

Cool the reaction mixture, separate the organic phase, and wash it with a saturated sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and distill to collect the 3-chlorobutan-2-one fraction (boiling point ~115 °C).[5]

Step 2: Synthesis of this compound

-

Dissolve 3-chlorobutan-2-one (1.0 eq) in a suitable solvent like acetonitrile.

-

Add an excess of a 40% aqueous solution of dimethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction mixture by adding water and extracting with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

Expected Yield: 50-65%

Overall Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

Spectroscopic Data of 3-(Dimethylamino)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Dimethylamino)butan-2-one (CAS No: 10524-60-4), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra, this guide presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10524-60-4 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Structure | |

| |

| Source: PubChem CID 314812[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the expected major infrared absorption bands for this compound. These predictions are based on established principles of spectroscopy and computational chemistry.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Ketone) | 2.1 - 2.3 | Singlet | 3H |

| N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |

| CH | 3.0 - 3.3 | Quartet | 1H |

| CH₃ (attached to CH) | 1.1 - 1.3 | Doublet | 3H |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 208 - 212 |

| CH | 65 - 70 |

| N(CH₃)₂ | 40 - 45 |

| CH₃ (Ketone) | 28 - 32 |

| CH₃ (attached to CH) | 15 - 20 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| C=O (Ketone) | 1710 - 1725 | Strong, Stretch |

| C-N (Amine) | 1180 - 1250 | Stretch |

| C-H (sp³) | 2850 - 3000 | Stretch |

| C-H (sp³) | 1350 - 1470 | Bend |

Mass Spectrometry (MS) Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. Key expected fragments include:

-

α-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

-

McLafferty rearrangement: If sterically feasible, this could lead to the loss of an alkene.

-

Loss of methyl or ethyl groups.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[2]

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency and tune it.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]

-

The acquisition time can be optimized to improve the signal-to-noise ratio in a shorter timeframe for small molecules.[2]

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For Liquid Samples

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Attenuated Total Reflectance (ATR) Method:

-

Record a background spectrum of the clean ATR crystal.[5]

-

Place a small drop of the liquid sample onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.[6]

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[7]

-

-

Transmission Method (Salt Plates):

-

Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[7]

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

Clean the salt plates with a suitable dry solvent after use.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via direct injection or through a gas chromatography (GC) column for separation from any impurities.[8][9]

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum plots the relative intensity of the ions versus their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. This compound | C6H13NO | CID 314812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. epfl.ch [epfl.ch]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(Dimethylamino)butan-2-one

This guide provides a comprehensive overview of 3-(Dimethylamino)butan-2-one, including its chemical identity, physicochemical properties, synthesis protocols, and key reaction pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 4-(Dimethylamino)-2-butanone, N,N-Dimethyl-2-oxobutan-3-amin[2]

-

CAS Number: 10524-60-4[3]

-

Molecular Formula: C6H13NO[1]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [2] |

| Monoisotopic Mass | 115.099714038 Da | [2] |

| Basic pKa | 8.4 | [2] |

| XLogP3-AA | -0.1 | [2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols: Synthesis of this compound

Several synthetic routes are available for the laboratory-scale preparation of this compound. The primary methods include the Mannich reaction, reductive amination, and nucleophilic substitution.[4]

a) Mannich Reaction:

The Mannich reaction is a prominent method for synthesizing β-amino ketones. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. In the case of this compound, butan-2-one serves as the carbonyl compound, and dimethylamine is the secondary amine.

-

Reaction Principle: The reaction begins with the formation of an iminium ion from dimethylamine and formaldehyde. Butan-2-one is then enolized, and the enol attacks the iminium ion.

-

Detailed Protocol (adapted from a similar synthesis[5]):

-

In a round-bottomed flask equipped with a reflux condenser, place dimethylamine hydrochloride, paraformaldehyde, and an excess of butan-2-one.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid, and a suitable solvent like methanol or ethanol.

-

Heat the mixture to a moderate reflux for several hours.

-

After cooling the reaction mixture, add a cold aqueous solution of a base (e.g., sodium hydroxide) to neutralize the acid and deprotonate the amine.

-

Extract the product with an organic solvent, such as ether.

-

Wash the combined organic extracts with a saturated sodium chloride solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

-

b) Reductive Amination:

This method involves the reaction of butan-2-one with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final product.[4]

-

Reaction Principle: The ketone reacts with the secondary amine to form an unstable carbinolamine, which then dehydrates to an enamine. A reducing agent is then used to reduce the enamine to the corresponding amine.

-

Experimental Workflow:

-

Combine butan-2-one and dimethylamine in a suitable solvent.

-

Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by quenching any remaining reducing agent and extracting the product.

-

c) Nucleophilic Substitution:

An alternative approach involves the reaction of a butan-2-one derivative with a leaving group at the 3-position, such as 3-bromobutan-2-one, with dimethylamine.[4]

-

Reaction Principle: Dimethylamine acts as a nucleophile and displaces the leaving group in an SN2 reaction.

-

Experimental Workflow:

-

Dissolve 3-bromobutan-2-one in a suitable solvent.

-

Add an excess of dimethylamine.

-

Stir the reaction, possibly with gentle heating, until the starting material is consumed.

-

Perform an aqueous workup to remove any salts and purify the product.

-

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound via the Mannich reaction.

Caption: Workflow for the Mannich reaction synthesis of this compound.

References

- 1. This compound | C6H13NO | CID 314812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Dimethylamino)butan-2-one | C6H13NO | CID 546913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-dimethylamino-butan-2-one-Molbase [molbase.com]

- 4. This compound | 10524-60-4 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity of the Dimethylamino Group in Butanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the dimethylamino group in butanone isomers, focusing on key reactions relevant to synthetic chemistry and drug development. It includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and mechanisms.

Introduction

Dimethylamino butanones are versatile chemical intermediates belonging to the class of β-amino ketones, also known as Mannich bases. The presence of both a carbonyl group and a tertiary amine functionality within the same molecule imparts a rich and diverse reactivity profile. The lone pair of electrons on the nitrogen atom of the dimethylamino group plays a pivotal role in many of its characteristic reactions, including nucleophilic attack, elimination, and oxidation. Understanding the reactivity of this functional group is crucial for the design and synthesis of novel pharmaceutical compounds and other fine chemicals. This guide will explore the key reactions involving the dimethylamino group in butanone isomers, providing researchers with the necessary information to effectively utilize these compounds in their work.

Key Reactions and Reactivity

The reactivity of the dimethylamino group in butanones is multifaceted. The primary reactions discussed in this guide are:

-

Mannich Reaction (Synthesis): The formation of dimethylaminobutanones.

-

Hofmann Elimination: Elimination reaction of the corresponding quaternary ammonium salt to form an alkene.

-

Cope Elimination: Thermal elimination of the corresponding N-oxide to yield an alkene.

-

N-Oxidation: Oxidation of the tertiary amine to an N-oxide.

-

Reduction of the Carbonyl Group: Reduction of the ketone to a secondary alcohol.

Mannich Reaction: Synthesis of Dimethylaminobutanones

The Mannich reaction is a three-component condensation reaction involving an enolizable carbonyl compound (such as butanone), a primary or secondary amine (like dimethylamine), and a non-enolizable aldehyde (typically formaldehyde). This reaction is the most common method for synthesizing β-amino ketones.[1]

The mechanism begins with the formation of an iminium ion from the reaction of dimethylamine and formaldehyde. The butanone, under acidic or basic conditions, tautomerizes to its enol form, which then acts as a nucleophile and attacks the iminium ion. The final product is a β-aminocarbonyl compound, a dimethylaminobutanone.[1]

Experimental Protocol: Synthesis of 4-(Dimethylamino)butan-2-one

-

Iminium Ion Formation: In a reaction vessel, combine a solution of dimethylamine hydrochloride and formaldehyde in a suitable solvent (e.g., ethanol or water).

-

Enolization and Reaction: Slowly add butan-2-one to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is neutralized with a base (e.g., sodium carbonate).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

Quantitative Data: Synthesis of Dimethylaminobutanones

| Butanone Isomer | Amine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| Butan-2-one | Dimethylamine HCl | Formaldehyde | Ethanol, reflux | Not specified | N/A |

| Cyclohexanone | Aniline | Benzaldehyde | Water, catalyst-free | 98 | [2] |

Reaction Workflow: Mannich Reaction

References

The Pivotal Role of the Ketone Functional Group in 3-(Dimethylamino)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ketone functional group's role in the chemical reactivity, synthetic pathways, and potential biological significance of 3-(Dimethylamino)butan-2-one. As a β-aminoketone, this molecule possesses a unique electronic and steric environment that dictates its utility as a versatile synthetic intermediate and a scaffold for pharmacologically active compounds. This document outlines key chemical transformations centered on the ketone moiety, provides detailed experimental protocols for its synthesis and reduction, and presents quantitative data for representative β-aminoketones. Furthermore, a putative signaling pathway is proposed to illustrate the potential mechanism of action for this class of compounds in a biological context.

Introduction

This compound is a bifunctional organic molecule featuring a ketone carbonyl group and a tertiary amine. The interplay between these two functional groups governs the compound's chemical behavior and potential applications. The ketone group, in particular, serves as a primary site for nucleophilic attack and reduction, enabling the synthesis of a diverse range of derivatives. Its position beta to the amino group also influences its reactivity and imparts specific properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry. β-aminoketone motifs are found in numerous natural products and pharmaceutical agents, highlighting the importance of understanding the chemistry of compounds like this compound.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference/Method |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| CAS Number | 10524-60-4 | [2] |

| Predicted ¹H NMR | See discussion below | - |

| Predicted ¹³C NMR | See discussion below | - |

| Predicted IR Spectrum | Carbonyl (C=O) stretch ~1715 cm⁻¹ | - |

Spectroscopic Discussion:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, a quartet for the methine proton adjacent to the carbonyl and amino groups, a doublet for the methyl group adjacent to the methine, and a singlet for the terminal methyl group.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the four other distinct carbon environments.

-

IR Spectroscopy: The most prominent feature in the infrared spectrum would be a strong absorption band around 1715 cm⁻¹, characteristic of a simple aliphatic ketone carbonyl stretch.

Role of the Ketone Functional Group in Chemical Reactions

The ketone functional group in this compound is the primary center of reactivity, undergoing several key transformations.

Nucleophilic Addition

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of new carbon-carbon bonds and the introduction of various functional groups. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield the alcohol product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aminoketones

For Researchers, Scientists, and Drug Development Professionals

Aminoketones are a critical class of bifunctional organic compounds, characterized by the presence of both an amine and a ketone functional group.[1] Their unique structural arrangement imparts a versatile reactivity profile, making them valuable intermediates in organic synthesis and foundational scaffolds for numerous biologically active molecules, including natural products and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of aminoketones, details key experimental protocols, and explores their significance in modern drug development.

Core Physicochemical Properties

The physical properties of aminoketones are dictated by the interplay between the polar ketone and basic amine functionalities, as well as the nature of the carbon skeleton. These properties are crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).

General Characteristics:

-

Stability: Primary α- and β-aminoketones can be unstable and are prone to self-condensation reactions.[1] They are often handled as their more stable hydrochloride salts.[1]

-

pKa: The presence of the amino group gives these molecules a basic character. The pKa of the conjugate acid (the ammonium ion) typically falls in the range of 7-10, meaning they are partially protonated at physiological pH.[4][5] The α-protons adjacent to the ketone are weakly acidic, with pKa values around 19-20.[5][6]

-

Solubility: Solubility is variable. Simple, low molecular weight aminoketones like aminoacetone show high water solubility.[4] However, solubility in water decreases as the carbon chain length and lipophilicity increase. The hydrochloride salts generally exhibit greater aqueous solubility.[7]

-

Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The partition coefficient (LogP) and distribution coefficient (LogD) are used to quantify this property.[8][9] For ionizable compounds like aminoketones, LogD, which is pH-dependent, is a more physiologically relevant measure.[10] A LogP value below 5 is a general guideline for oral bioavailability, according to Lipinski's Rule of 5.[9][10]

Table 1: Physicochemical Properties of Representative Aminoketones

| Compound | Structure | Molecular Formula | Melting Point (°C) | Water Solubility | pKa (Strongest Basic) | LogP |

| Aminoacetone | CH₃COCH₂NH₂ | C₃H₇NO | (Unstable as free base) | 528 g/L[4] | 7.84[4] | -1.3[4] |

| Bupropion | See structure below | C₁₃H₁₈ClNO | 233-234 (as HCl salt)[11][12] | 312 mg/mL (as HCl salt)[11] | 8.35[11] | 3.2 - 3.6[11] |

| Cathinone | See structure below | C₉H₁₁NO | 77-79 | Soluble | ~7.5 (estimated) | 1.1 (estimated) |

Structures for Table 1: Bupropion:

Cathinone:

Chemical Reactivity and Synthetic Utility

The dual functionality of aminoketones makes them highly valuable in synthesis.

-

Reactions at the Ketone: The carbonyl group undergoes typical ketone reactions, such as nucleophilic addition, condensation, and reduction to form β-aminoalcohols, which are themselves important synthetic precursors.[13]

-

Reactions at the Amine: The amino group behaves as a nucleophile and a base. It can be acylated, alkylated, and used to form imines or enamines.

-

Mannich Reaction: β-aminoketones are famously synthesized via the Mannich reaction, a three-component condensation of an enolizable ketone, an aldehyde, and a primary or secondary amine.[14][15] This reaction is a cornerstone for building molecular complexity.

-

Heterocycle Synthesis: Aminoketones are key precursors for synthesizing a wide variety of nitrogen-containing heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles, which are prevalent in medicinal chemistry.[2]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. Below are generalized protocols for the synthesis and analysis of aminoketones.

Protocol 1: Synthesis of a β-Aminoketone via the Mannich Reaction

This protocol is a generalized procedure based on the principles of the Mannich reaction, often employed for synthesizing β-aminoketone libraries.[14][15]

-

Reactant Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq.), the aldehyde (1.0 eq.), and the amine hydrochloride salt (1.0 eq.) in a suitable solvent, such as ethanol or acetonitrile.

-

Reaction Initiation: Add a catalytic amount of a suitable acid (e.g., HCl) or base, or utilize an organocatalyst depending on the specific variant of the reaction.[15] Some modern procedures utilize microwave irradiation under solvent-free conditions to accelerate the reaction.[14]

-

Reaction Monitoring: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure β-aminoketone.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2]

Protocol 2: Determination of Lipophilicity (LogD)

This protocol outlines the "shake-flask" method for determining the LogD of an aminoketone at a physiologically relevant pH.[10]

-

Buffer and Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Use n-octanol as the organic solvent, pre-saturated with the PBS buffer.

-

Sample Preparation: Prepare a stock solution of the aminoketone compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning:

-

In a centrifuge tube, add a precise volume of the n-octanol and the PBS buffer (e.g., 1 mL of each).

-

Spike the mixture with a small volume of the aminoketone stock solution.

-

Vigorously shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the aminoketone in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate LogD using the following formula:

-

LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in PBS])

-

Role in Drug Development and Signaling Pathways

Aminoketones are integral to drug discovery, with bupropion serving as a prime example. Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[16][17] Its mechanism involves modulating key signaling pathways in the central nervous system.

Signaling Pathway: Bupropion's Action on POMC Neurons

Bupropion's effects on appetite and weight are theorized to be mediated through its action on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[16] Bupropion stimulates these neurons to produce alpha-melanocyte-stimulating hormone (α-MSH) and β-endorphin. α-MSH activates the melanocortin-4 receptor (MC4R), which leads to decreased food intake and increased energy expenditure.[16] Simultaneously, β-endorphin creates an inhibitory feedback loop by binding to μ-opioid receptors (MOP-R) on the same POMC neurons. When co-administered with naltrexone (an opioid antagonist), this feedback is blocked, leading to sustained POMC activation.[16]

References

- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound Aminoacetone (FDB022860) - FooDB [foodb.ca]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. 67-64-1 CAS MSDS (Acetone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Bupropion Hydrochloride | C13H19Cl2NO | CID 62884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. LogD/LogP - Enamine [enamine.net]

- 11. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bupropion hydrochloride, 31677-93-7 [thegoodscentscompany.com]

- 13. fiveable.me [fiveable.me]

- 14. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Bupropion - Wikipedia [en.wikipedia.org]

A Historical Overview of Butanone Derivatives in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanone, also known as methyl ethyl ketone (MEK), is a widely utilized industrial solvent that has also served as a foundational scaffold for the development of a diverse array of derivatives with significant applications in medicinal chemistry and materials science.[1] Its simple four-carbon backbone, featuring a reactive ketone group, provides a versatile starting point for chemical modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides a historical overview of the key research milestones in the study of butanone derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to be a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Historical Perspective

The exploration of butanone derivatives in a medicinal context has evolved from simple modifications to the development of complex molecules with specific biological targets. While butanone itself has been a staple in the chemical industry for over a century, its derivatives gained significant attention in the latter half of the 20th century.

A pivotal moment in the history of butanone derivatives in pharmaceuticals was the development of Nabumetone . First synthesized in the 1970s and receiving FDA approval in 1991, Nabumetone emerged as a non-steroidal anti-inflammatory drug (NSAID) with a distinct profile.[2][3] It was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[4]

In parallel, research into simpler butanone derivatives has yielded compounds with interesting biological properties. 4-(p-hydroxyphenyl)-2-butanone (HPB) , also known as Raspberry Ketone, has been investigated for its depigmenting properties.[5][6] Studies have elucidated its mechanism of action, which involves a selective cytotoxic effect on melanocytes rather than direct inhibition of the key enzyme tyrosinase.[5]

More recently, butanone derivatives have been explored as building blocks for more complex molecules, such as chalcones , which are known for their wide range of pharmacological activities, including anticancer properties.[7][8] The Claisen-Schmidt condensation, a classic organic reaction, has been instrumental in the synthesis of these derivatives.[9][10] Furthermore, the coordination of butanone derivatives, such as thiosemicarbazones, to metal centers has opened up new avenues for the development of novel anticancer and antibacterial agents.[11]

Key Butanone Derivatives in Research

Nabumetone: A COX-2 Preferential Inhibitor

Nabumetone is a cornerstone in the history of butanone derivatives, representing a successful translation from chemical synthesis to clinical application.

Mechanism of Action: Nabumetone is a prodrug that is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][4] 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, with a preferential affinity for COX-2 over COX-1.[1] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2, Nabumetone reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins synthesized by COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]

Signaling Pathway:

Caption: Metabolic activation of Nabumetone and its inhibitory effect on COX enzymes.

Quantitative Data:

The pharmacokinetic parameters of Nabumetone's active metabolite, 6-MNA, are summarized in the table below.

| Parameter | Young Adults (1000 mg) | Elderly (1000 mg) | Reference |

| tmax (hours) | 3.0 (1.0 to 12.0) | 4.0 (1.0 to 10.0) | [11] |

| t½ (hours) | 22.5 ± 3.7 | 29.8 ± 8.1 | [11] |

| Clss/F (mL/min) | 26.1 ± 17.3 | 18.6 ± 13.4 | [11] |

| Vdss/F (L) | 55.4 ± 26.4 | 50.2 ± 25.3 | [11] |

Experimental Protocol: Synthesis of Nabumetone

A common synthesis route for Nabumetone involves the reaction of 2-bromo-6-methoxynaphthalene with 3-buten-2-ol in the presence of a palladium catalyst.[12]

-

Materials: 2-bromo-6-methoxynaphthalene, 3-buten-2-ol, palladium (II) acetate, triphenylphosphine, sodium bicarbonate, N-methyl pyrrolidone.

-

Procedure:

-

Combine 2-bromo-6-methoxynaphthalene (10 mmol), 3-buten-2-ol (15 mmol), palladium (II) acetate (0.09 mmol), triphenylphosphine (0.18 mmol), and sodium bicarbonate (12 mmol) in N-methyl pyrrolidone (10 mL).[12]

-

Heat the mixture at 140-145°C under an inert atmosphere for 5 hours.[12]

-

After the reaction is complete, pour the mixture into water to precipitate the product.

-

Isolate the crystalline solid by filtration.

-

Recrystallize the solid to obtain pure Nabumetone.[12]

-

Another patented method describes a two-step process starting from 2-acetyl-5-bromo-6-methoxynaphthalene.[2][3]

-

Step 1: Synthesis of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one

-

React 2-acetyl-5-bromo-6-methoxynaphthalene with an alkyl acetate in the presence of an alkaline alcoholate.[3]

-

-

Step 2: Catalytic Hydrogenation to Nabumetone

-

Combine 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (0.077 moles), anhydrous sodium acetate (0.073 moles), and 5% palladium on carbon (50% suspension in water, 2 g) in a mixture of isopropanol (180 ml) and toluene (20 ml) in a hydrogenator.[2][3]

-

Purge the hydrogenator with nitrogen.

-

Introduce hydrogen at one atmosphere pressure.

-

Maintain the reaction temperature at 60°C until the reaction is complete.[3]

-

Isolate the product to obtain Nabumetone with a reported yield of 74.8%.[2]

-

4-(p-hydroxyphenyl)-2-butanone (HPB): A Modulator of Melanogenesis

HPB, or Raspberry Ketone, is a naturally occurring phenolic compound that has garnered interest for its potential use in cosmetics and dermatology.[13]

Mechanism of Action: HPB's depigmenting effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanin synthesis. Instead, it acts as a good substrate for tyrosinase and stimulates its enzymatic reactions.[5][14] The depigmentation is attributed to a selective cytotoxic effect on pigmented cells.[5][14]

Signaling Pathway:

Caption: HPB's interaction with the melanogenesis pathway, leading to selective cytotoxicity.

Quantitative Data:

| Compound | Cell Line | IC50 | Reference |

| 4-(p-hydroxyphenyl)-2-butanone | Melanoma cells | Higher than established depigmenting agents | [5] |

Experimental Protocol: Synthesis of 4-(p-hydroxyphenyl)-2-butanone (HPB)

One method for synthesizing HPB is through the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one using a solid acid catalyst.[15]

-

Materials: Phenol, 4-hydroxybutan-2-one, acid-activated Montmorillonite clay catalyst.

-

Procedure:

-

Prepare the acid-activated Montmorillonite clay catalyst by treating Na-Montmorillonite with HCl and activating at approximately 120°C for 2 hours.[15]

-

In a reactor, combine phenol and 4-hydroxybutan-2-one in a molar ratio ranging from 3:1 to 1:3.[15]

-

Add the solid acid catalyst.

-

Carry out the reaction under constant stirring at a pressure of 1-15 bar and a temperature of 100-150°C for a period of 1-24 hours.[15]

-

Isolate the product, 4-(4-hydroxyphenyl)-2-butanone. The selectivity for the desired product is reported to be >75%.[15]

-

Butanone-Chalcone Derivatives: A Platform for Anticancer Agents

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. Butanone can be used as a building block in the synthesis of chalcone derivatives with potential anticancer activity.[7][16]

Mechanism of Action: The biological activity of chalcones is often attributed to the enone pharmacophore.[7] They have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[17]

Quantitative Data:

The following table summarizes the IC50 values of some chalcone derivatives against various cancer cell lines.

| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |

| Butein Derivative 3c | MCF-7 | 22.72 | [5] |

| Butein Derivative 3c | MDA-MB-231 | 20.51 | [5] |

| Chalcone-indole hybrid 42 | Multiple lines | 0.23–1.8 | [17] |

| Chalcone-coumarin hybrid 40 | HEPG2, K562 | 0.65–2.02 | [17] |

| Chalcone derivative 26 | MCF-7 | 6.55–10.14 | [16] |

| Chalcone derivative 25 | MCF-7 | 3.44 ± 0.19 | [16] |

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This reaction involves the condensation of a ketone (or a derivative of butanone) with an aromatic aldehyde in the presence of a base.[9][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. EP0792860B1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 3. US5750793A - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 4. An overview of the clinical pharmacokinetics of nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijddr.in [ijddr.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. data.epo.org [data.epo.org]

- 13. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pure.teikyo.jp [pure.teikyo.jp]

- 15. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]

- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Dimethylamino)butan-2-one from Butan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Dimethylamino)butan-2-one, a valuable intermediate in pharmaceutical and organic synthesis, starting from butan-2-one. Two primary synthetic routes are presented: the Mannich reaction and reductive amination. The Mannich reaction offers a classical one-pot approach, while reductive amination provides a high-yield alternative with excellent functional group tolerance. This guide includes comprehensive methodologies, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and experimental workflows to aid in successful synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring both a ketone and a tertiary amine, allows for a wide range of chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This document outlines two robust methods for its preparation from the readily available starting material, butan-2-one.

Synthetic Pathways Overview

The synthesis of this compound from butan-2-one can be effectively achieved through two principal methods:

-

Mannich Reaction: A three-component condensation of butan-2-one, formaldehyde, and dimethylamine. This reaction is a classic method for the aminoalkylation of a ketone.[1][2][3]

-

Reductive Amination: A two-step, often one-pot, process involving the formation of an iminium ion intermediate from butan-2-one and dimethylamine, followed by its reduction.[4][5][6]

The choice of method may depend on factors such as desired yield, purity, and the availability of specific reagents and equipment.

Logical Relationship of Synthetic Pathways

Caption: Overview of the two primary synthetic routes from butan-2-one.

Data Presentation

| Parameter | Mannich Reaction | Reductive Amination |

| Starting Materials | Butan-2-one, Dimethylamine Hydrochloride, Paraformaldehyde | Butan-2-one, Dimethylamine Hydrochloride, Sodium Triacetoxyborohydride |

| Key Reagents | Catalytic HCl | Acetic Acid (optional catalyst) |

| Solvent | 95% Ethanol | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | ~3 hours[1] | ~1-24 hours |

| Reported Yield | Moderate to Good (Specific yield for this reaction not detailed, but related reactions are efficient) | High (up to 96% for similar ketones)[7] |

| Key Advantages | One-pot, well-established method. | High selectivity, mild reaction conditions, tolerates a wide range of functional groups.[4][5] |

| Potential Issues | Formation of isomeric byproducts with unsymmetrical ketones.[8] | Requires a specific and milder reducing agent. |

Experimental Protocols

Protocol 1: Synthesis via Mannich Reaction

This protocol is adapted from a general procedure for the synthesis of Mannich base hydrochlorides.[1]

Materials:

-

Butan-2-one

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

95% Ethanol

-

Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for filtration and recrystallization

Procedure:

-

To a round-bottom flask, add butan-2-one (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

-

Add 30 mL of 95% ethanol to the mixture.

-

Add a catalytic amount of concentrated HCl (0.50 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add 150 mL of acetone to the cooled mixture and store in a refrigerator overnight to facilitate crystallization of the hydrochloride salt.

-

Collect the crystals by filtration and wash with cold acetone.

-

Recrystallize the product from a mixture of acetone and 95% ethanol to obtain pure this compound hydrochloride.

-

To obtain the free base, dissolve the hydrochloride salt in water, and basify with a suitable base (e.g., NaOH or NaHCO₃) to pH 9, followed by extraction with an organic solvent (e.g., ethyl acetate) and removal of the solvent under reduced pressure.

Mannich Reaction Workflow

Caption: Step-by-step workflow for the Mannich reaction protocol.

Protocol 2: Synthesis via Reductive Amination

This protocol is based on the general procedure for reductive amination using sodium triacetoxyborohydride.[5]

Materials:

-

Butan-2-one

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve butan-2-one (1.0 eq) and dimethylamine hydrochloride (1.2-1.5 eq) in DCE or THF.

-

(Optional) Add acetic acid (1.0-2.0 eq) as a catalyst.

-

Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the initial formation of the iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise to the stirred mixture.

-

Continue stirring at room temperature for 1 to 24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reductive Amination Workflow

Caption: Step-by-step workflow for the reductive amination protocol.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl group adjacent to the carbonyl, the methylene and methine protons of the butan-2-one backbone, and the two methyl groups of the dimethylamino moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the aliphatic chain, and the carbons of the N-methyl groups. |

| IR Spectroscopy | A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching and bending vibrations will also be present.[9] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Note: Specific chemical shifts and coupling constants for NMR spectra would need to be determined from the analysis of the purified product.

Conclusion

Both the Mannich reaction and reductive amination are viable and effective methods for the synthesis of this compound from butan-2-one. The Mannich reaction represents a traditional and straightforward approach, while reductive amination with sodium triacetoxyborohydride offers a milder and often higher-yielding alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The detailed protocols and workflows provided in this document are intended to serve as a comprehensive guide for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols for the Enantioselective Synthesis of 3-(Dimethylamino)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of 3-(dimethylamino)butan-2-one, a chiral building block with potential applications in pharmaceutical and agrochemical development. The described method is based on the principles of asymmetric organocatalysis, specifically the α-amination of a ketone followed by reductive methylation.

The asymmetric α-amination of carbonyl compounds has become a significant area of interest for creating enantioenriched α-amino ketones.[1] Various catalytic strategies, including the use of chiral Brønsted acids, Lewis acids, and enamines, have been developed to achieve high levels of enantioselectivity.[1] This protocol adapts a known methodology for the direct catalytic enantioselective amination of ketones for the construction of nitrogen-containing stereogenic centers.[2] While direct asymmetric amination of unactivated ketones has been reported, this protocol outlines a two-step process involving an initial amination with an electrophilic nitrogen source, followed by N-alkylation to yield the desired tertiary amine.[2][3]

Key Experimental Protocols

This section details the two-key stages of the synthesis: the enantioselective α-amination of butan-2-one and the subsequent reductive N,N-dimethylation.

Protocol 1: Enantioselective α-Amination of Butan-2-one

This procedure is adapted from established methods for the direct catalytic enantioselective amination of ketones using a chiral phosphoric acid catalyst.[1][2]

Materials:

-

Butan-2-one (freshly distilled)

-

Di-tert-butyl azodicarboxylate (DBAD)

-

(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-TRIP (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5.0 mL) and stir until the catalyst is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add butan-2-one (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

In a separate vial, dissolve di-tert-butyl azodicarboxylate (DBAD) (1.2 mmol, 1.2 equiv) in anhydrous toluene (2.0 mL).

-

Add the DBAD solution dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the protected α-amino ketone.

Protocol 2: Reductive N,N-Dimethylation of the α-Amino Ketone

This protocol describes the conversion of the initially formed protected amine to the target this compound. This involves deprotection followed by reductive amination.

Materials:

-

Protected α-amino ketone (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

Part A: Deprotection

-

Dissolve the protected α-amino ketone (1.0 mmol) in dichloromethane (5 mL).

-

Add trifluoroacetic acid (5.0 mmol, 5.0 equiv) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude primary α-amino ketone, which is used in the next step without further purification.

Part B: Reductive N,N-Dimethylation

-

Dissolve the crude primary α-amino ketone (1.0 mmol) in methanol (10 mL).

-

Add an aqueous solution of formaldehyde (37%, 2.5 mmol, 2.5 equiv).

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB) (2.5 mmol, 2.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final product, this compound.

Data Presentation